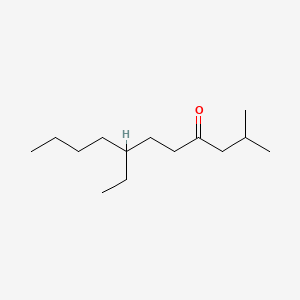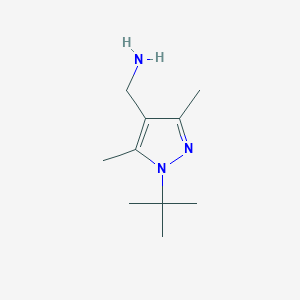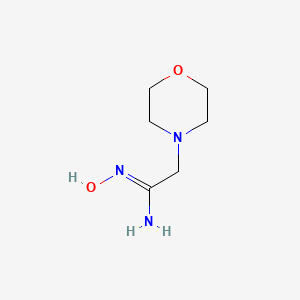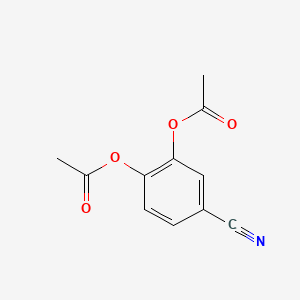
7-Ethyl-2-methyl-4-undecanone
Overview
Description
7-Ethyl-2-methyl-4-undecanone is an organic compound with the molecular formula C14H28O . It has a molecular weight of 212.379 and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecule has a linear formula of C14H28O . It has one hydrogen bond acceptor, no hydrogen bond donors, and nine freely rotating bonds . The polar surface area is 17 Ų and the molar refractivity is 66.9±0.3 cm³ .Physical And Chemical Properties Analysis
7-Ethyl-2-methyl-4-undecanone has a density of 0.8±0.1 g/cm³, a boiling point of 252.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.0±3.0 kJ/mol and the flash point is 82.1±12.1 °C . The index of refraction is 1.432 and the molar volume is 257.5±3.0 cm³ .Scientific Research Applications
Electrochemical Hydrocoupling
A study by Fröling (1974) explored the electrochemical hydrocoupling of 2-alkanones with ethyl acrylate, which is relevant to the synthesis of compounds like 7-Ethyl-2-methyl-4-undecanone. This process is used in preparing 4-Methyl-4-alkanolides, indicating its significance in organic synthesis and potential applications in various fields of chemistry (Fröling, 1974).
Fumigant and Insect Control
Research by Zhu et al. (2018) highlighted the use of n-aliphatic methyl ketones, including 2-undecanone, as an effective fumigant and alternative to conventional methods like methyl bromide for insect control. This demonstrates the application of 7-Ethyl-2-methyl-4-undecanone in pest management and environmental safety, providing a non-toxic and eco-friendly alternative (Zhu et al., 2018).
Insect Repellant Characteristics
Whang and Tonelli (2008) studied the release characteristics of 2-undecanone, which is similar in structure to 7-Ethyl-2-methyl-4-undecanone, from its crystalline inclusion compound. This research has implications for the development of non-toxic insect repellants, offering insights into controlled release and application in public health (Whang & Tonelli, 2008).
Synthesis of Bicyclic Tetrahydropyrans
Elsworth and Willis (2008) conducted research on the intramolecular Prins cyclisations for the stereoselective synthesis of bicyclic tetrahydropyrans, a process that could potentially involve compounds like 7-Ethyl-2-methyl-4-undecanone. This study is significant for the development of complex organic molecules with potential applications in pharmaceuticals and materials science (Elsworth & Willis, 2008).
Safety and Hazards
When handling 7-Ethyl-2-methyl-4-undecanone, it’s recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It’s also advised to avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and avoid breathing mist, gas, or vapours .
properties
IUPAC Name |
7-ethyl-2-methylundecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-13H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGPVWMQXJXBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281157, DTXSID00871176 | |
| Record name | 7-ethyl-2-methylundecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_57937 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-2-methyl-4-undecanone | |
CAS RN |
6976-00-7 | |
| Record name | 4-Undecanone, 7-ethyl-2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-ethyl-2-methylundecan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6976-00-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















